1-Benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one
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Description
“1-Benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one” is a heterocyclic compound . It belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel process for producing 1-benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (donepezil) has been described . This process involves treating a novel starting compound 1,2,3,6-tetrahydropyridine derivative with 5,6-dimethoxy-1-indanone to obtain an intermediate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined . For example, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine has been reported . The compound crystallizes from methanol solvent in the monoclinic system .Mechanism of Action
Future Directions
The future directions for “1-Benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one” and similar compounds could involve further exploration of their biological potential . For instance, pyrimidine derivatives have shown promise in various biological activities, such as antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .
Properties
IUPAC Name |
1-benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-14(2)18-12-19-17(13)21-9-8-20(16(22)11-21)10-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYQFKJKDGTEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(C(=O)C2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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